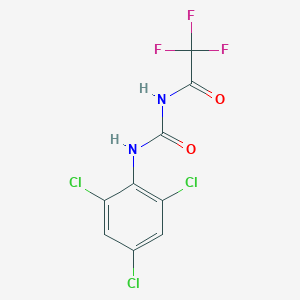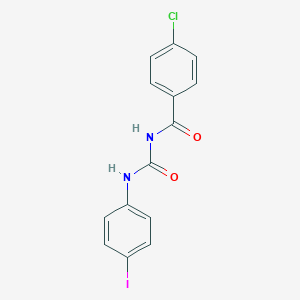![molecular formula C24H20ClN7OS B284426 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-N,7-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284426.png)
2-[(2-chlorobenzyl)sulfanyl]-5-methyl-N,7-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chlorobenzyl)sulfanyl]-5-methyl-N,7-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has been synthesized in recent years. It has gained interest in the scientific community due to its potential application in scientific research.
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-N,7-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the inhibition of certain enzymes, specifically the enzyme CDK2/cyclin A. This enzyme is involved in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-N,7-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide include the inhibition of CDK2/cyclin A, as well as the induction of apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-N,7-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments is its specificity for CDK2/cyclin A. This can allow for more targeted studies of the role of this enzyme in biological systems. However, one limitation is that its anticancer activity has only been demonstrated in vitro, and further studies are needed to determine its effectiveness in vivo.
Future Directions
For research on 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-N,7-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide include further studies on its anticancer activity in vivo, as well as studies on its potential use as an anti-inflammatory and antioxidant agent. Additionally, research could focus on the development of derivatives of this compound with improved properties for scientific research.
Synthesis Methods
The synthesis method of 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-N,7-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl sulfide. The resulting compound is then reacted with 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid to form 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid. This compound is then reacted with pyridine-3-carboxylic acid to form 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-N,7-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide.
Scientific Research Applications
2-[(2-chlorobenzyl)sulfanyl]-5-methyl-N,7-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has potential application in scientific research as a tool for studying various biological processes. It has been shown to inhibit the activity of certain enzymes, which can be useful in studying the role of these enzymes in biological systems. Additionally, it has been shown to have anticancer activity, which could be useful in developing new cancer treatments.
properties
Molecular Formula |
C24H20ClN7OS |
|---|---|
Molecular Weight |
490 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-N,7-dipyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C24H20ClN7OS/c1-15-20(22(33)29-18-8-5-11-27-13-18)21(16-7-4-10-26-12-16)32-23(28-15)30-24(31-32)34-14-17-6-2-3-9-19(17)25/h2-13,21H,14H2,1H3,(H,29,33)(H,28,30,31) |
InChI Key |
GXKOZRMTQADUDO-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=N1)N=C(N2)SCC3=CC=CC=C3Cl)C4=CN=CC=C4)C(=O)NC5=CN=CC=C5 |
SMILES |
CC1=C(C(N2C(=N1)N=C(N2)SCC3=CC=CC=C3Cl)C4=CN=CC=C4)C(=O)NC5=CN=CC=C5 |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3Cl)N1)C4=CN=CC=C4)C(=O)NC5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284346.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide](/img/structure/B284347.png)
![2-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B284348.png)
![2-[({[4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B284349.png)
![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B284352.png)
![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B284353.png)

![ethyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B284359.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284360.png)
![5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate](/img/structure/B284361.png)
![1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate](/img/structure/B284363.png)


